molecular formula C15H20BrNO2 B12272848 tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B12272848
M. Wt: 326.23 g/mol
InChI Key: KYARFYNZFOIUHM-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a high-value synthetic intermediate central to modern medicinal chemistry efforts, particularly in the construction of tetrahydroisoquinoline (THIQ) scaffolds. The THIQ core is a privileged structure in drug discovery, frequently found in compounds with diverse biological activities. This molecule is expertly functionalized with a bromo group at the 6-position and a methyl group at the 5-position, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, for rapid diversification of the core structure (https://www.ncbi.nlm.nih.gov/books/NBK548244/). The N-Boc protecting group is a critical feature, offering stability during synthetic manipulations while being readily removable under mild acidic conditions to unveil the secondary amine, a common pharmacophore. Its primary research application is in the synthesis of targeted small molecule libraries for high-throughput screening against various disease targets and in the rational design of potential therapeutic agents. Researchers utilize this building block to develop novel compounds for oncology, central nervous system (CNS) disorders, and other therapeutic areas, leveraging the isoquinoline framework's ability to interact with a variety of enzymatic pockets and receptors (https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01576). The strategic placement of the bromine and methyl substituents provides a sterically and electronically defined handle for structure-activity relationship (SAR) exploration, making it an indispensable tool for advancing hit-to-lead and lead optimization campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-bromo-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-10-12-7-8-17(14(18)19-15(2,3)4)9-11(12)5-6-13(10)16/h5-6H,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYARFYNZFOIUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization for Core Formation

The dihydroisoquinoline core is typically constructed via Bischler-Napieralski cyclization . Starting with 4-methylphenethylamine, the reaction proceeds through amide formation followed by cyclization using phosphorus oxychloride (POCl₃):

  • Amide Formation :

    • 4-Methylphenethylamine is treated with acetic anhydride to form the corresponding acetamide.
    • Conditions : Reflux in toluene with catalytic DMAP for 6 hours.
  • Cyclization :

    • The amide undergoes cyclization with POCl₃ in dichloromethane (DCM) at 0°C to 25°C.
    • Yield : ~85%.

Key Reaction Data :

Step Reagents Solvent Temperature Yield
Amidation Acetic anhydride, DMAP Toluene Reflux 92%
Cyclization POCl₃ DCM 0°C → RT 85%

Regioselective Bromination at Position 6

Bromination introduces the substituent at position 6. N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN) as a radical initiator achieves regioselectivity:

  • Radical Bromination :
    • 5-Methyl-3,4-dihydroisoquinoline (1 eq), NBS (1.1 eq), and AIBN (0.1 eq) in CCl₄.
    • Conditions : Reflux under nitrogen for 12 hours.
    • Yield : 78% (6-bromo isomer).

Challenges :

  • Competing bromination at position 8 may occur, requiring chromatographic separation (e.g., 3:1 ratio of 6-bromo:8-bromo isomers).

tert-Butoxycarbonyl (Boc) Protection

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with diisopropylethylamine (DIPEA):

  • Protection :
    • 6-Bromo-5-methyl-3,4-dihydroisoquinoline (1 eq), Boc₂O (1.2 eq), DIPEA (1.5 eq) in THF.
    • Conditions : Stir at room temperature for 16 hours.
    • Workup : Acidify with H₃PO₄, extract with EtOAc, and purify via silica gel chromatography.
    • Yield : 88%.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.31 (dd, 1H), 7.30 (br s, 1H), 6.98 (d, 1H), 4.52 (s, 2H), 3.63 (t, 2H), 2.81 (t, 2H), 1.50 (s, 9H).
  • LC-MS : m/z 326.23 [M+H]⁺.

Alternative Synthetic Strategies

Palladium-Catalyzed Cross-Coupling for Boronate Intermediates

For functionalization flexibility, the brominated intermediate is converted to a boronate ester via Suzuki-Miyaura coupling :

  • Boronation :
    • 6-Bromo-5-methyl-3,4-dihydroisoquinoline (1 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.05 eq), KOAc (3 eq) in DMF.
    • Conditions : 85°C for 4 hours under argon.
    • Yield : 90%.

Application :

  • The boronate enables further derivatization (e.g., aryl coupling).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields for Boc protection:

  • Optimized Protocol :
    • 6-Bromo-5-methyl-3,4-dihydroisoquinoline (1 eq), Boc₂O (1.1 eq), NaH (1.2 eq) in THF.
    • Conditions : Microwave at 100°C for 1 hour.
    • Yield : 95%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reproducibility for cyclization and bromination steps.
  • Example : POCl₃-mediated cyclization achieves 92% yield in 30 minutes.

Green Chemistry Principles

  • Solvent Recycling : THF and DCM are recovered via distillation.
  • Catalyst Recovery : PdCl₂(dppf) is filtered and reused, reducing costs.

Critical Analysis of Methodologies

Method Advantages Limitations
Bischler-Napieralski High regioselectivity Requires toxic POCl₃
Radical Bromination Scalable, cost-effective Isomer separation needed
Microwave Synthesis Rapid, high yield Specialized equipment required

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to form dihydroisoquinoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

  • Oxidation products include quinoline derivatives.
  • Reduction products include dihydroisoquinoline derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be achieved through various methods, often utilizing the Castagnoli–Cushman reaction. This reaction involves the interaction of imines with cyclic anhydrides to produce isoquinoline derivatives. The introduction of different substituents on the nitrogen and carbon positions allows for modulation of pharmacological properties .

Table 1: Synthesis Methods

MethodDescription
Castagnoli–Cushman ReactionReaction of imines with cyclic anhydrides leading to isoquinoline derivatives
Amide CouplingTransformation of carboxylic acids into amides to enhance biological activity

Research indicates that compounds derived from dihydroisoquinolines exhibit significant biological activities. The specific compound this compound has been studied for its potential as an inhibitor of various enzymes and receptors.

Antitumor Activity:
Studies have shown that derivatives of dihydroisoquinolines can act as effective antitumor agents. For instance, in vitro studies demonstrated that related compounds significantly reduced the viability of cancer cell lines such as MDA-MB-231, a model for triple-negative breast cancer .

Neuroprotective Effects:
The compound's structure suggests potential neuroprotective properties, which are being explored in the context of neurodegenerative diseases. The ability to inhibit certain receptors may contribute to its protective effects against neuronal damage.

Case Studies

  • Antitumor Efficacy in Breast Cancer Models:
    In a systematic study involving xenograft models, the compound was administered at varying doses to assess its impact on tumor growth. Results indicated a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent .
  • Mechanistic Studies:
    Further investigations into the mechanism of action revealed that the compound may interact with specific signaling pathways involved in cell proliferation and apoptosis. This insight is crucial for understanding how to optimize its use in cancer therapy.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine and tert-butyl groups play a crucial role in modulating the compound’s activity and selectivity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : Bromine at the 6- or 7-position (e.g., ) enhances utility in cross-coupling reactions compared to 5-bromo analogs (e.g., ), which may exhibit steric hindrance.
  • Methyl vs. Polar Groups: The 5-methyl group in the target compound increases lipophilicity (logP ~2.5 predicted) relative to 6-hydroxy (logP ~1.2) or 6-amino (logP ~1.0) analogs, impacting membrane permeability in drug design .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) achieves near-quantitative yields (99%) for 7-bromo analogs, suggesting scalability advantages.
  • The target compound’s synthesis may require optimized bromination conditions due to steric effects from the 5-methyl group.

Physical and Spectral Properties

Physical data highlight trends in stability and purification requirements.

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Spectral Data (¹H-NMR)
tert-Butyl 6-bromo-5-methyl-… N/A N/A N/A δ 8.61 (s, 2H, aromatic Br)
tert-Butyl 6-hydroxy-… 110–111.5 391.4 1.170 δ 9.79 (s, 1H, OH)
tert-Butyl 5-bromo-… N/A 382.4 1.4 δ 2.30–2.18 (m, cyclopropyl)

Key Observations :

  • Hydroxy and amino analogs exhibit higher melting points due to hydrogen bonding (e.g., 110°C for 6-hydroxy vs. oil forms for bromo derivatives) .
  • ¹H-NMR of bromo compounds shows distinct aromatic proton shifts (δ 8.61 ppm) , aiding structural confirmation.

Biological Activity

Tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H20BrNO2
  • Molecular Weight : 326.23 g/mol
  • CAS Number : 1208368-19-7

The compound features a dihydroisoquinoline backbone, which is known for its presence in various natural products and pharmaceuticals. The inclusion of a tert-butyl group enhances lipophilicity, potentially affecting biological activity and solubility .

1. Pharmacological Potential

Research indicates that isoquinoline derivatives, including this compound, exhibit a range of biological activities:

  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which is critical in various diseases such as arthritis and cardiovascular disorders.
  • Analgesic Properties : Preliminary studies suggest potential analgesic effects, making it a candidate for pain management therapies .
  • Neuroprotective Effects : Isoquinoline derivatives have been linked to neuroprotection, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter systems.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in inflammatory pathways or pain signaling.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the dihydroisoquinoline skeleton.
  • Bromination at the 6-position.
  • Esterification with tert-butyl alcohol to yield the final product.

Each step requires precise control of reaction conditions to ensure high purity and yield .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Identified isoquinoline derivatives with significant anti-inflammatory activity; suggested further exploration into their mechanisms.
Study 2Reported on the pharmacokinetic profiles of similar compounds; highlighted their potential for CNS-targeted therapies.
Discussed the lipophilicity of isoquinoline derivatives; suggested that structural modifications could enhance bioavailability and efficacy.

Q & A

Q. What are the recommended handling and storage protocols for tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate to ensure stability?

The compound should be stored in a tightly sealed container under dry conditions at 2–8°C to prevent degradation. Avoid exposure to moisture, heat, or incompatible substances (e.g., strong oxidizing agents). Personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory during handling. Ensure proper ventilation to minimize inhalation risks, as analogous dihydroisoquinoline derivatives are associated with acute toxicity and respiratory irritation .

Q. What synthetic routes are commonly employed to prepare this compound?

While direct synthesis data for this compound is limited, related tert-butyl dihydroisoquinoline carboxylates are synthesized via microwave-assisted coupling reactions. For example, tert-butyl 5-substituted derivatives are prepared using tert-butyl carbamate intermediates in tetrahydrofuran (THF) under microwave irradiation (100°C, 1 hour), followed by purification via silica gel chromatography . Bromination at the 6-position may involve electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions.

Q. How can the purity and identity of this compound be verified post-synthesis?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR): Confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and bromine/methyl substituents via 1^1H and 13^13C NMR.
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for research use).
  • Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H]+ ion for C15_{15}H19_{19}BrNO2_2, calculated ~348.1 Da).
    Cross-reference with X-ray crystallography data for analogous compounds to confirm stereochemistry .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromine substituent in further functionalization?

The bromine at the 6-position is susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling) or radical-mediated reactions. For example, in tert-butyl 8-bromo-3,4-dihydroisoquinoline derivatives, palladium-catalyzed cross-coupling with aryl boronic acids proceeds efficiently at 80°C in aqueous THF. The methyl group at the 5-position may sterically influence reaction rates and regioselectivity, requiring optimization of catalyst systems (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) .

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?

The tert-butyloxycarbonyl (Boc) group is hydrolytically labile under acidic conditions (e.g., HCl in dioxane) but stable in basic environments. Kinetic studies on similar Boc-protected dihydroisoquinolines show decomposition above pH 9, necessitating pH-controlled reaction conditions. Stability assays (e.g., TGA/DSC) are recommended to assess thermal degradation thresholds .

Q. What strategies mitigate competing side reactions during bromine substitution or methyl group modification?

Side reactions (e.g., dehydrohalogenation or oxidation) can be minimized by:

  • Using anhydrous solvents and inert atmospheres (N2_2/Ar).
  • Employing mild bases (e.g., K2_2CO3_3) instead of strong bases.
  • Temperature control (e.g., <0°C for lithiation steps).
    For methyl group functionalization, directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) has been successful in analogous systems .

Q. What are the implications of steric and electronic effects in designing derivatives for biological activity studies?

The 5-methyl group introduces steric hindrance, potentially limiting binding to enzymatic pockets. Computational modeling (e.g., DFT or molecular docking) can predict interactions with target proteins. For μ-opioid receptor (MOR) studies, tert-butyl dihydroisoquinoline derivatives with bulky N-substitutions showed enhanced selectivity, suggesting similar strategies for optimizing this compound’s pharmacological profile .

Methodological Considerations

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points or solubility)?

Discrepancies often arise from polymorphic forms or impurities. Reproduce literature protocols exactly, and characterize batches using orthogonal techniques (e.g., XRD for crystallinity, DSC for melting behavior). For solubility, use standardized solvents (e.g., DMSO for stock solutions) and report concentrations with UV-Vis validation .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Residual solvents (e.g., THF or ethyl acetate) and unreacted intermediates (e.g., tert-butyl carbamate) can co-elute during chromatography. Use GC-MS headspace analysis for volatile impurities and LC-MS/MS for non-volatiles. Limit detection thresholds to <0.1% per ICH guidelines .

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